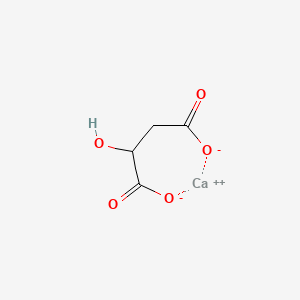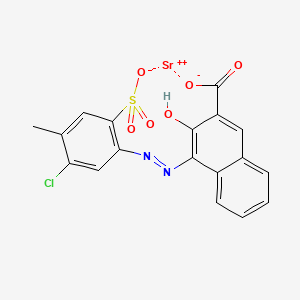
N-Methylfingolimod Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylfingolimod Hydrochloride is a derivative of Fingolimod, which is a sphingosine 1-phosphate receptor modulator . It is used for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease .
Molecular Structure Analysis
The crystal structure of Fingolimod Hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P 2 1 / n with a = 7.137 53(5), b = 5.957 98(4), c = 49.5196(4) Å, β = 91.0808(7)° .Chemical Reactions Analysis
Fingolimod Hydrochloride has been subjected to various stress conditions including oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .Applications De Recherche Scientifique
Immunomodulatory Effects in Multiple Sclerosis
N-Methylfingolimod Hydrochloride, commonly known as Fingolimod, has been studied extensively for its immunomodulatory effects, particularly in the context of multiple sclerosis (MS). Fingolimod improves the integrity of white matter tracts associated with MS-related functional impairments, as observed in neuroradiologic studies. This drug is effective in reducing the egress of T lymphocytes from lymph nodes, thus restraining neuroinflammation and autoimmunity, which are key factors in MS ((Gurevich et al., 2018); (Di Menna et al., 2013)).
Neuroprotective Effects
Research has also revealed the neuroprotective effects of Fingolimod. It protects neurons against excitotoxic death, which is significant in the context of neurological diseases and injuries. The activation of various sphingosine-1-phosphate receptor (S1PR) subtypes by Fingolimod and its metabolites plays a crucial role in these neuroprotective effects ((Di Menna et al., 2013)).
Anticancer Potential
Emerging research has highlighted Fingolimod's role as a potential anticancer drug. One of its mechanisms in cancer treatment involves inducing reactive oxygen species (ROS) and subsequent apoptosis. This function is largely independent of its property as an S1P modulator and represents a novel approach to cancer therapy ((Takasaki et al., 2018)).
Impact on Cellular Signaling Pathways
In addition to its immunomodulatory and neuroprotective roles, Fingolimod has been found to influence various cellular signaling pathways. For instance, it has been observed to stimulate the Sty1/Atf1 signaling pathway in fission yeast, indicating its wider biological effects beyond its known targets ((Hagihara et al., 2014)).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of Fingolimod have also been a focus of scientific research. Understanding its structural polymorphisms and degradation pathways is crucial for pharmaceutical development and ensuring drug stability and efficacy ((Hehong, 2013); (Patel et al., 2015)).
Mécanisme D'action
Fingolimod is a sphingosine 1-phosphate receptor modulator, which sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . It has been reported to reduce the rate of relapses in relapsing-remitting multiple sclerosis by approximately one-half over a two-year period .
Safety and Hazards
Fingolimod may cause damage to organs (Immune system) through prolonged or repeated exposure . Precautionary measures include not breathing dust/ fume/ gas/ mist/ vapors/ spray, getting medical advice/ attention if you feel unwell, and disposing of contents/ container to an approved waste disposal plant .
Orientations Futures
Propriétés
Numéro CAS |
1404233-80-2 |
|---|---|
Formule moléculaire |
C₂₀H₃₆ClNO₂ |
Poids moléculaire |
357.96 |
Synonymes |
2-(Methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




